1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
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Overview
Description
“1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate” is a complex organic compound. It’s a derivative of Ethyl 6-chloropyridine-3-carboxylate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The key step in the synthesis strategy was based on the formation of an extremely stable bond between two molecules via a dipolar cycloaddition . The process used diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .Molecular Structure Analysis
The structure of similar compounds was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .Chemical Reactions Analysis
The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated based on spectroscopic data, time-dependent density functional theory, and density of state diagrams . The lipophilicity (log P) of the compounds, as well as the electronic parameters and molar volume of substituents, were used to determine if these factors play a role in their biological activity .Properties
IUPAC Name |
[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-12(25-19(24)15-7-9-17(20)21-11-15)18(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFALNKWAHMQNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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